![molecular formula C14H28N2 B5203350 (3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)
(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CYT387, and it belongs to a class of compounds called JAK inhibitors. JAK inhibitors have been shown to have potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions. In
作用机制
The mechanism of action of (3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine involves the inhibition of JAK2. JAK2 is a protein that plays a key role in the development of MPNs and other diseases. When JAK2 is activated, it triggers a cascade of events that leads to the proliferation of blood cells and inflammation. By inhibiting JAK2, CYT387 can prevent the proliferation of blood cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine have been studied in vitro and in vivo. In vitro studies have shown that CYT387 inhibits the activity of JAK2 and reduces the proliferation of blood cells. In vivo studies have shown that CYT387 can reduce the size of tumors in animal models of MPNs.
实验室实验的优点和局限性
One of the advantages of using (3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine in lab experiments is that it is a specific inhibitor of JAK2. This means that it can be used to study the role of JAK2 in various diseases without affecting other signaling pathways. However, one limitation of using CYT387 is that it may have off-target effects on other JAK family members or other signaling pathways.
未来方向
There are several future directions for research on (3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine. One direction is to study its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is to develop more potent and selective JAK inhibitors based on the structure of CYT387. Finally, future research could focus on understanding the molecular mechanisms of JAK inhibition and its downstream effects on cellular signaling pathways.
合成方法
The synthesis of (3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine involves several steps. The first step is the reaction of 3-cyclohexen-1-ylmethanol with triphosgene to form the corresponding chloroformate. The second step is the reaction of the chloroformate with diethylamine to form the corresponding carbamate. The final step is the reduction of the carbamate with sodium borohydride to form the desired product, (3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine.
科学研究应用
(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine has been studied for its potential therapeutic applications in a variety of diseases. One of the main areas of research has been in the treatment of myeloproliferative neoplasms (MPNs), which are a group of disorders that affect the bone marrow and blood cells. CYT387 has been shown to inhibit the activity of JAK2, which is a protein that plays a key role in the development of MPNs.
In addition to MPNs, CYT387 has also been studied for its potential therapeutic applications in other diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. These diseases are all characterized by inflammation, and JAK inhibitors have been shown to have anti-inflammatory properties.
属性
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-4-16(5-2)12-11-15(3)13-14-9-7-6-8-10-14/h6-7,14H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOSMWJHAUVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5427223 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5203272.png)
![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)
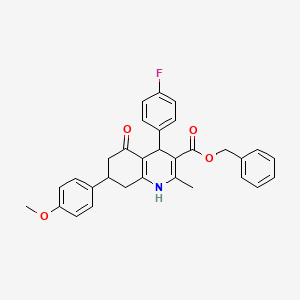
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)

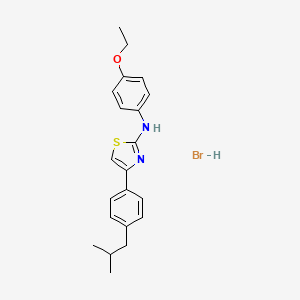
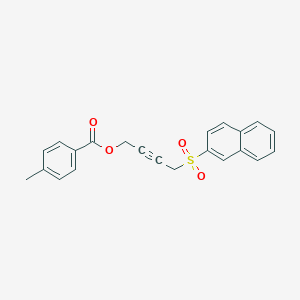
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
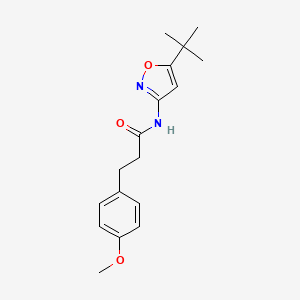

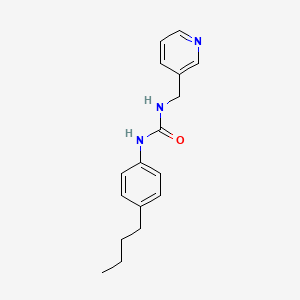
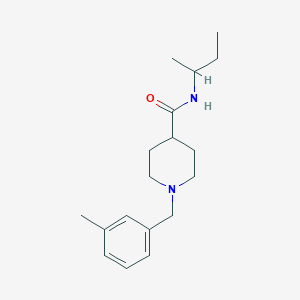
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)